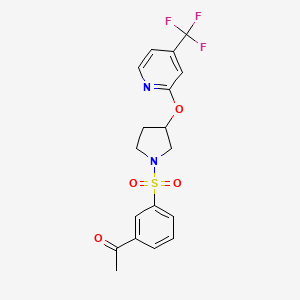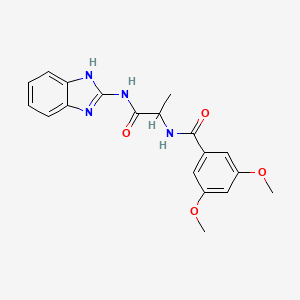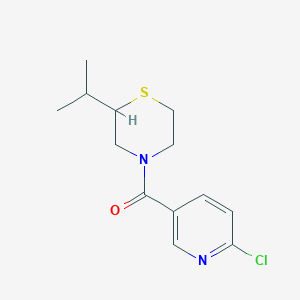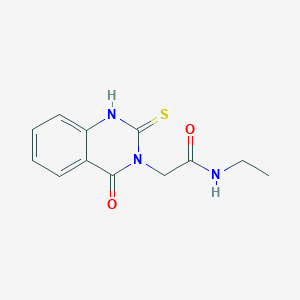
1-(3,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea is a chemical compound with potential applications in scientific research. This compound is also known as Leflunomide, which is an immunomodulatory drug used in the treatment of rheumatoid arthritis. However,
Aplicaciones Científicas De Investigación
Crystal Structure and Material Science
The crystal structure of compounds similar to the queried chemical has been studied to understand their molecular arrangements and interactions. For instance, the crystal structure analysis of azimsulfuron, a sulfonylurea herbicide, reveals its three-dimensional architecture facilitated by hydrogen bonds and weak π–π interactions, contributing to its activity and stability (Youngeun Jeon et al., 2015).
Medicinal Chemistry and Anticancer Research
In medicinal chemistry, derivatives of urea, particularly diaryl ureas, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. A study by Jian Feng et al. (2020) found that certain 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrate significant antiproliferative effects, indicating their potential as anticancer agents (Jian Feng et al., 2020).
Hydrogel Formation and Material Properties
Research by G. Lloyd and J. Steed (2011) explored how 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, with properties that can be tuned by the anion identity. This demonstrates the compound's potential in creating materials with specific rheological and morphological characteristics (G. Lloyd & J. Steed, 2011).
Corrosion Inhibition
In the field of corrosion science, 1,3,5-triazinyl urea derivatives have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. The study by B. Mistry et al. (2011) highlighted the potential of these compounds to form protective layers on metal surfaces, reducing corrosion rates (B. Mistry et al., 2011).
Antimicrobial Agents
Compounds featuring the urea moiety have also been synthesized and evaluated for their antimicrobial properties. For example, novel imidazole ureas/carboxamides containing dioxaphospholanes were prepared and demonstrated antimicrobial activity, suggesting their use in combating various microbial infections (V. Rani et al., 2014).
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-14-9-8-12(10-15(14)26-2)19-17(24)18-11-16-20-21-22-23(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWJOPZBMWFFFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2420926.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2420928.png)
![N-benzyl-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2420931.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-fluorobenzamide](/img/structure/B2420932.png)

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2420934.png)
![3-{3-[(Pyrimidin-4-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2420935.png)



![4-fluoro-2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2420943.png)

![N-(2-methoxyethyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2420946.png)
